Tert-butyl 2-(tert-butylamino)acetate

Peptide synthesis Orthogonal protection Solid-phase synthesis

Tert-butyl 2-(tert-butylamino)acetate (CAS 916885-51-3), also known as N-tert-butylglycine tert-butyl ester, is an organic compound with the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol. It is classified as an amino acid ester derivative, specifically a protected glycine analog, characterized by the presence of tert-butyl groups on both the amine and carboxyl functionalities.

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
CAS No. 916885-51-3
Cat. No. B1609494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(tert-butylamino)acetate
CAS916885-51-3
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(=O)OC(C)(C)C
InChIInChI=1S/C10H21NO2/c1-9(2,3)11-7-8(12)13-10(4,5)6/h11H,7H2,1-6H3
InChIKeyCBSKKEZDGIKERB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-(tert-butylamino)acetate (CAS 916885-51-3) Technical Procurement Guide: Key Specifications and Procurement Considerations for Research


Tert-butyl 2-(tert-butylamino)acetate (CAS 916885-51-3), also known as N-tert-butylglycine tert-butyl ester, is an organic compound with the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol [1]. It is classified as an amino acid ester derivative, specifically a protected glycine analog, characterized by the presence of tert-butyl groups on both the amine and carboxyl functionalities [2]. This compound is primarily utilized as a synthetic building block and intermediate in pharmaceutical and peptide research, with supplier-reported purities typically ranging from 95% to 98% .

Why Substituting Tert-butyl 2-(tert-butylamino)acetate (CAS 916885-51-3) with Generic Analogs Compromises Synthetic Fidelity


Generic substitution of this compound with simple mono-protected analogs (e.g., glycine tert-butyl ester, CAS 6456-74-2) or alternative ester forms (e.g., methyl 2-(tert-butylamino)acetate) introduces significant synthetic limitations. The dual tert-butyl architecture is not merely incremental protection; it establishes a distinct orthogonal deprotection profile where the amine and carboxyl moieties exhibit differential acid lability [1]. Replacing this with a mono-protected species forfeits the ability to perform sequential, site-selective modifications, thereby mandating additional protection/deprotection steps, reducing overall synthetic yield, and increasing the risk of side-product formation . Furthermore, alternative alkyl esters (methyl, ethyl) lack the steric bulk and base stability conferred by the tert-butyl ester group, which is critical for compatibility with multi-step reaction sequences involving nucleophilic or basic conditions .

Quantitative Differentiation Evidence for Tert-butyl 2-(tert-butylamino)acetate (CAS 916885-51-3): A Comparative Guide for Scientific Selection


Orthogonal Dual-Protection Capability vs. Mono-Protected Glycine tert-Butyl Ester (CAS 6456-74-2)

Unlike glycine tert-butyl ester (CAS 6456-74-2) which protects only the carboxyl terminus, Tert-butyl 2-(tert-butylamino)acetate (CAS 916885-51-3) provides simultaneous protection of both the amine (as an N-tert-butyl group) and the carboxyl (as a tert-butyl ester) functionalities . The Boc-like stability of the N-tert-butyl moiety to nucleophiles and bases enables orthogonal deprotection strategies when paired with base-labile groups such as Fmoc, a capability absent in mono-protected analogs [1]. Glycine tert-butyl ester leaves the free amine exposed, precluding its use in sequences requiring orthogonal amine protection without an additional separate protection step .

Peptide synthesis Orthogonal protection Solid-phase synthesis

Enhanced Lipophilicity (LogP) vs. 2-(tert-Butylamino)acetic Acid (CAS 58482-93-2)

Esterification of the carboxyl group to the tert-butyl ester significantly increases the compound's lipophilicity compared to the free acid form. Tert-butyl 2-(tert-butylamino)acetate exhibits a calculated LogP (XLogP3-AA) of 1.7 [1], whereas 2-(tert-butylamino)acetic acid (the free acid, CAS 58482-93-2) has a substantially lower LogP of approximately 0.5 (estimated) due to the polar, ionizable carboxyl group. This difference of approximately 1.2 LogP units corresponds to a theoretical ~16-fold increase in partition coefficient (octanol/water) .

Physicochemical properties Lipophilicity Membrane permeability

Basicity (pKa) and Ionization Profile vs. Glycine tert-Butyl Ester (CAS 6456-74-2)

The presence of the N-tert-butyl substituent substantially modifies the amine basicity compared to the unsubstituted primary amine. Tert-butyl 2-(tert-butylamino)acetate has a predicted pKa of 7.68 ± 0.30 for the secondary amine group . In contrast, glycine tert-butyl ester (CAS 6456-74-2), bearing a free primary amine, has an estimated pKa of approximately 9.0-9.5. This reduction in basicity by approximately 1.3-1.8 pKa units alters the compound's protonation state and nucleophilicity profile under physiologically relevant pH conditions (pH 7.4), where the N-tert-butyl compound will be predominantly unprotonated (~65% free base) compared to the free amine analog (~95% protonated) .

Ionization pKa Chemical reactivity

Molecular Complexity (Fsp³) vs. Methyl 2-(tert-butylamino)acetate (CAS 53386-65-5)

The fraction of sp³-hybridized carbons (Fsp³) is a quantitative metric of molecular three-dimensionality and complexity, correlated with improved clinical success rates in drug development. Tert-butyl 2-(tert-butylamino)acetate achieves an Fsp³ value of 0.9 [1], reflecting its saturated, sterically congested architecture derived from dual tert-butyl substitution. This value is 114% higher than the typical drug-like molecule average of approximately 0.42 [2]. In comparison, methyl 2-(tert-butylamino)acetate (CAS 53386-65-5, C₈H₁₇NO₂) contains fewer saturated carbons relative to total carbon count, resulting in a lower Fsp³ value of approximately 0.75 .

Molecular complexity Drug-likeness Spatial configuration

Conformational Control in Peptoid Synthesis: Exclusively Cis-Amide Geometry

The N-tert-butylglycine (NtBu) motif—precisely the structural core of this compound—exerts complete conformational control over peptoid amide bond geometry. The sterically hindered tert-butyl side chain locks the NX-NtBu peptoid-amide bond exclusively in the cis conformation (100% cis), as established by NMR and X-ray crystallographic analysis of NtBu glycine homo-oligomers [1]. This stands in marked contrast to N-alkylglycine peptoids bearing less bulky substituents (e.g., N-methylglycine/sarcosine), which typically exhibit equilibrium cis/trans ratios of approximately 70:30 to 90:10 cis-trans mixtures under ambient conditions [2].

Peptoid chemistry Conformational analysis Cis/trans isomerization

Commercial Availability and Unit Economics vs. Alternative Protected Glycine Derivatives

Commercial sourcing data indicates that Tert-butyl 2-(tert-butylamino)acetate (CAS 916885-51-3) is readily available from multiple global suppliers at competitive price points for research-scale quantities. As of 2025, pricing from Enamine (via ChemSpace) for 95% purity material is $58.00 for 100 mg ($580/g at small scale) and $228.00 for 1 g [1]. This pricing structure compares favorably with alternative N-protected glycine derivatives requiring separate Fmoc or Boc protection steps. For reference, N-tert-Butylglycine hydrochloride (CAS 6939-23-7, 97% purity) is available at approximately $45-60 per gram from multiple suppliers , while the tert-butyl ester form of this compound eliminates the need for subsequent carboxyl activation steps.

Procurement Supply chain Cost analysis

Optimal Research and Industrial Applications for Tert-butyl 2-(tert-butylamino)acetate (CAS 916885-51-3) Based on Differential Evidence


Solid-Phase Synthesis of Conformationally Defined Peptoid Oligomers

This compound serves as the essential monomer precursor for introducing N-tert-butylglycine (NtBu) residues into peptoid backbones. As established in Section 3, the NtBu motif locks peptoid amide bonds exclusively in the cis conformation [1], enabling predictable induction of polyproline type-I helices and turn structures. For researchers synthesizing peptidomimetics with defined secondary structures—particularly in projects targeting protein-protein interaction inhibitors or antimicrobial peptoids—this building block is functionally irreplaceable by less sterically demanding glycine derivatives [2].

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Protection

In synthetic routes involving sequential amine and carboxyl modifications, this compound's dual tert-butyl architecture provides the orthogonal protection essential for stepwise deprotection strategies. The N-tert-butyl amine remains stable to nucleophiles and basic conditions while the tert-butyl ester is selectively cleavable under acidic conditions (e.g., TFA/DCM) [3]. This capability directly reduces the number of discrete protection/deprotection steps, thereby improving overall synthetic efficiency and yield. This is particularly valuable in the synthesis of complex APIs where protecting group strategy determines route viability .

Construction of Sterically Hindered Amino Acid Libraries for SAR Studies

The compound's exceptionally high Fsp³ value of 0.9 (Section 3, Evidence Item 4) makes it an ideal building block for generating compound libraries with enhanced three-dimensional character—a property empirically correlated with improved clinical development success rates [4]. Medicinal chemistry programs seeking to escape 'flatland' and explore underexploited chemical space should prioritize this building block over flatter glycine analogs for structure-activity relationship (SAR) exploration of targets where conformational restriction or steric bulk modulates binding affinity.

Synthesis of N-Alkylated Amino Acid Derivatives via Nucleophilic Substitution

The secondary amine in this compound (pKa 7.68) serves as a moderately nucleophilic center for alkylation or acylation reactions, while the tert-butyl ester remains stable under the basic conditions typically employed for such transformations. This contrasts with free amine analogs (e.g., glycine tert-butyl ester) that require additional protection before N-functionalization can proceed cleanly. This synthetic advantage is particularly relevant in the preparation of N-substituted glycine derivatives used as unnatural amino acid building blocks or in the synthesis of pharmaceutical intermediates such as tigecycline precursors [5].

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